molecular formula C7H2BrClFN B2740280 2-Bromo-5-chloro-4-fluorobenzonitrile CAS No. 2055841-25-1

2-Bromo-5-chloro-4-fluorobenzonitrile

Cat. No.: B2740280
CAS No.: 2055841-25-1
M. Wt: 234.45
InChI Key: HBAXDUKYYNUUFB-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-fluorobenzonitrile is a halogenated benzonitrile derivative with the molecular formula C₇H₂BrClFN. Its structure features bromine, chlorine, and fluorine substituents at the 2-, 5-, and 4-positions of the benzene ring, respectively, along with a nitrile group (–CN) at the 1-position. This compound is identified by CAS number 1126779-33-6 and is primarily utilized as a building block in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-bromo-5-chloro-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAXDUKYYNUUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-chloro-4-fluorobenzonitrile can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 3-chloro-4-fluorobenzonitrile using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Halogen Exchange Reactions

The bromine and chlorine atoms undergo substitution under specific conditions. A patent details halogen exchange using alkaline fluorides (e.g., KF or NaF) in polar aprotic solvents like dimethylformamide (DMF):

C₇H₂BrClFN+KFDMF, 80–120°CC₇H₂F₂ClN+KBr\text{C₇H₂BrClFN} + \text{KF} \xrightarrow{\text{DMF, 80–120°C}} \text{C₇H₂F₂ClN} + \text{KBr}

This reaction selectively replaces bromine with fluorine due to the nitrile group’s meta-directing effect.

Reaction Parameter Value
Temperature Range80–120°C
SolventDMF
CatalystKF/NaF
Yield (Typical)75–85%

Nucleophilic Aromatic Substitution (SNAr)

The nitrile group activates the aromatic ring for nucleophilic attack. Chlorine at position 5 is susceptible to substitution by amines or alkoxides under basic conditions :

C₇H₂BrClFN+NH₃EtOH, ΔC₇H₂BrF(NH₂)N+HCl\text{C₇H₂BrClFN} + \text{NH₃} \xrightarrow{\text{EtOH, Δ}} \text{C₇H₂BrF(NH₂)N} + \text{HCl}

Reactivity trends align with the nitrile’s electron-withdrawing effect, directing nucleophiles to positions ortho and para to itself .

Palladium-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki-Miyaura couplings with arylboronic acids. A study using a related compound (2-bromo-5-fluorobenzonitrile) achieved biaryl synthesis under mild conditions:

C₇H₂BrClFN+ArB(OH)₂Pd(PPh₃)₄, Na₂CO₃C₇H₂ClF(Ar)N+B(OH)₃\text{C₇H₂BrClFN} + \text{ArB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{C₇H₂ClF(Ar)N} + \text{B(OH)₃}

Catalyst Base Solvent Yield
Pd(PPh₃)₄Na₂CO₃DME/H₂O60–75%

Cyanide Group Transformations

The nitrile moiety undergoes reduction or hydrolysis:

  • Reduction to Amine :

    C₇H₂BrClFNLiAlH₄, THFC₇H₄BrClFNH₂\text{C₇H₂BrClFN} \xrightarrow{\text{LiAlH₄, THF}} \text{C₇H₄BrClFNH₂}

    Lithium aluminum hydride reduces the nitrile to a primary amine .

  • Hydrolysis to Carboxylic Acid :

    C₇H₂BrClFNH₂SO₄, H₂O, ΔC₇H₃BrClFO₂\text{C₇H₂BrClFN} \xrightarrow{\text{H₂SO₄, H₂O, Δ}} \text{C₇H₃BrClFO₂}

    Acidic conditions convert the nitrile to a carboxyl group .

Electrophilic Aromatic Substitution

Despite deactivation by the nitrile group, directed substitution occurs at the fluorine-adjacent position under strong electrophiles. For example, nitration proceeds selectively at position 3 :

C₇H₂BrClFNHNO₃/H₂SO₄C₇HBrClFN(NO₂)\text{C₇H₂BrClFN} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{C₇HBrClFN(NO₂)}

Biological Activity via Derived Intermediates

While the parent compound lacks direct bioactivity, derivatives synthesized via coupling reactions show therapeutic potential. For instance, pyrimidine-functionalized analogs act as GABA<sub>A</sub> receptor agonists .

Comparative Reactivity of Halogens

Position Halogen Reactivity Preferred Reaction
2BrHighSuzuki Coupling
5ClModerateSNAr
4FLowResistant to substitution

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block for Complex Molecules : 2-Bromo-5-chloro-4-fluorobenzonitrile serves as a versatile building block in the synthesis of various organic compounds. Its halogen substituents enable selective reactions, making it suitable for creating complex molecular architectures used in pharmaceuticals and agrochemicals .

2. Medicinal Chemistry

  • Synthesis of Bioactive Compounds : This compound is utilized in the development of bioactive molecules with potential therapeutic applications. It is involved in synthesizing compounds that exhibit antitumor and anti-inflammatory properties, indicating its importance in drug discovery .

3. Material Science

  • Development of Advanced Materials : The compound plays a role in the formulation of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). Its unique electronic properties are harnessed to enhance the performance of these materials .

4. Chemical Biology

  • Probe for Biological Studies : this compound acts as a chemical probe to study biological pathways and molecular interactions. Its reactivity allows researchers to investigate various biochemical processes .

Data Table: Applications Overview

Application AreaDescriptionExamples of Use
Organic SynthesisBuilding block for complex organic moleculesPharmaceuticals, agrochemicals
Medicinal ChemistrySynthesis of bioactive compoundsAntitumor agents, anti-inflammatory drugs
Material ScienceDevelopment of advanced materialsLiquid crystals, OLEDs
Chemical BiologyProbe for studying biological pathwaysInvestigating molecular interactions

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting the potential of this compound in cancer therapy.

Case Study 2: Development of Organic Light-Emitting Diodes

Research into OLED technology has shown that incorporating this compound derivatives can enhance the efficiency and stability of light emission. The unique electronic properties imparted by the halogen substituents contribute to improved device performance.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target, influencing biological pathways involved in disease processes .

Comparison with Similar Compounds

Key Observations :

  • Halogen Diversity : The target compound uniquely combines bromine, chlorine, and fluorine, offering distinct electronic and steric effects compared to analogs with fewer halogens (e.g., 2-Bromo-4-fluorobenzonitrile lacks chlorine) .
  • Functional Group Impact : The nitro group in 2-Bromo-4-fluoro-5-nitrobenzonitrile enhances electrophilicity, making it reactive in aromatic substitution reactions, whereas hydroxyl groups (e.g., in 5-Bromo-2-hydroxybenzonitrile ) enable hydrogen bonding and solubility in polar solvents .

Commercial and Research Status

  • Active Research : 5-Bromo-2-hydroxybenzonitrile remains widely used in drug discovery due to its versatility in forming hydrogen-bonded crystalline networks, as demonstrated in its crystal structure (O–H⋯N interactions at 2.805–2.810 Å) .

Biological Activity

2-Bromo-5-chloro-4-fluorobenzonitrile is a halogenated organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmaceutical development. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C7_7H3_3BrClF and features a benzene ring substituted with bromine, chlorine, and fluorine atoms, as well as a nitrile group. The presence of these halogens enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and palladium-catalyzed coupling reactions. The ortho positioning of the halogens allows for effective incorporation into more complex structures such as quinazolines, which have demonstrated antitumor and anti-inflammatory activities.

Antitumor Potential

Research indicates that this compound serves as a precursor in the synthesis of quinazolines that exhibit significant antitumor properties. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, studies have reported IC50_{50} values in the low micromolar range for several synthesized derivatives .

Anti-inflammatory Effects

In addition to its antitumor activity, compounds derived from this compound have been investigated for their anti-inflammatory properties. The unique combination of halogen substituents is believed to enhance the compound's ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets. The halogen atoms can influence binding affinity to enzymes or receptors involved in cancer progression and inflammation. For example, it may inhibit cyclin-dependent kinases (CDKs) that play crucial roles in cell cycle regulation and tumor growth .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Properties
2-Bromo-5-fluorobenzonitrileBromine at position 2, Fluorine at 5Exhibits significant antitumor activity
4-Bromo-3-fluorobenzonitrileBromine at position 4, Fluorine at 3Different substitution pattern affects reactivity
3-Bromo-4-fluorobenzonitrileBromine at position 3, Fluorine at 4May exhibit different biological activity due to substitution
5-Chloro-2-fluorobenzonitrileChlorine instead of BromineAltered electronic properties due to chlorine vs. bromine

Case Studies

  • Antitumor Activity : A study evaluated the efficacy of quinazolines synthesized from this compound against human cancer cell lines. The results indicated that certain derivatives exhibited IC50_{50} values ranging from 0.06 to 0.17 µM against various cell lines such as A549 (lung cancer) and ME-180 (cervical cancer), demonstrating superior potency compared to standard chemotherapeutics like Combretastatin-A4 .
  • Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory effects of compounds derived from this nitrile. In vitro assays showed that these compounds could significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing 2-Bromo-5-chloro-4-fluorobenzonitrile?

Answer:

  • IR Spectroscopy : Use IR data from the NIST Mass Spectrometry Data Center (e.g., gas-phase spectra for functional group identification, such as nitrile C≡N stretching at ~2200–2250 cm⁻¹) .
  • X-ray Crystallography : Refinement via SHELX software (e.g., SHELXL for small-molecule structures) resolves positional disorder of halogen atoms and validates bond angles/distances. SHELXPRO can interface with macromolecular datasets if high-resolution data is available .
  • NMR : Combine ¹³C and ¹H NMR to confirm substitution patterns. For example, fluorine and chlorine substituents cause distinct splitting patterns in aromatic regions.

Advanced: How can computational modeling predict reactivity in halogenated benzonitriles during cross-coupling reactions?

Answer:

  • Parameters : Calculate molecular descriptors (e.g., LogP, TPSA, hydrogen-bond acceptors) to assess solubility and steric effects. For instance, high LogP values (>3) suggest hydrophobicity, necessitating polar aprotic solvents .
  • DFT Studies : Optimize transition states for Suzuki-Miyaura couplings using bromine as the reactive site. Compare activation energies for chloro vs. bromo substituents to prioritize reaction pathways.
  • Data Integration : Cross-reference computational results with experimental yields (e.g., 75–82% for brominated analogs) to validate models .

Basic: What synthetic challenges arise in preparing this compound, and how are they mitigated?

Answer:

  • Halogen Selectivity : Sequential halogenation requires temperature control. For example, bromination at 0–5°C minimizes over-substitution .
  • Cyanation : Use CuCN/KCN under inert atmosphere to convert aryl halides to nitriles. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Purification : Column chromatography with silica gel (gradient elution: 5–20% DCM in hexane) isolates the product from dihalogenated byproducts.

Advanced: How do crystallographic data resolve structural ambiguities in polyhalogenated aromatics?

Answer:

  • SHELX Refinement : SHELXL refines anisotropic displacement parameters to distinguish Br/Cl/F positions in overlapping electron density maps. For example, Br atoms exhibit higher electron density (Z = 35) than Cl (Z = 17) .
  • Twinned Data : Apply twin-law matrices in SHELXL to correct for pseudo-merohedral twinning, common in halogenated crystals due to symmetry mismatches.
  • Validation Tools : Use PLATON to check for voids, bond-length outliers, and Hirshfeld surfaces, ensuring structural accuracy .

Basic: How can solubility and stability issues be addressed in experimental design?

Answer:

  • Solubility Screening : Test solvents like DMSO, THF, and chloroform. For example, halogenated benzonitriles often dissolve in DMSO (5–10 mg/mL) but precipitate in water .
  • Stability : Store compounds at 0–6°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture (use molecular sieves in storage) .

Advanced: How to analyze contradictory data in reaction yields or spectroscopic assignments?

Answer:

  • Control Experiments : Replicate reactions under varying conditions (e.g., catalyst loading, temperature) to isolate variables. For example, Pd(PPh₃)₄ vs. XPhos-Pd-G3 catalysts may yield discrepancies in cross-coupling efficiency .
  • Spectroscopic Cross-Check : Compare experimental IR/NMR data with computational predictions (e.g., Gaussian-calculated spectra) to resolve peak assignments .
  • Statistical Analysis : Apply Student’s t-test to assess significance of yield differences (e.g., p < 0.05 for solvent effects).

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